molecular formula C16H19F2N5O3 B6440335 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine CAS No. 2549048-78-2

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine

Cat. No.: B6440335
CAS No.: 2549048-78-2
M. Wt: 367.35 g/mol
InChI Key: SLMBKHUDKDGINO-UHFFFAOYSA-N
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Description

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a synthetic compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, incorporating both a pyrazole and a pyrimidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine typically involves multi-step organic reactions

  • Synthesis of the Pyrazole Moiety: : Starting with a suitable precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be prepared using known methods such as cyclization reactions under acidic conditions.

  • Formation of the Piperidin-4-yl Intermediate: : This involves reacting the pyrazole carboxylic acid with piperidine in the presence of coupling agents like EDCI or DCC, forming the piperidin-4-yl ester.

  • Attachment to the Pyrimidine Ring: : The piperidin-4-yl intermediate is then reacted with a methoxypyrimidine derivative, potentially using nucleophilic substitution reactions under controlled conditions to yield the final compound.

Industrial Production Methods

While the detailed industrial production methods are proprietary, large-scale synthesis often involves optimization of the above steps to enhance yield, purity, and cost-effectiveness. Automation and process engineering play a significant role in scaling up these reactions.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Under certain conditions, oxidative reactions can modify the functional groups, potentially altering the compound's activity.

  • Reduction: : Reductive reactions may be employed to modify specific moieties or to reduce potential impurities.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly involving the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Reactions involving this compound often use common organic reagents such as:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogenating agents, alkylating agents.

Major Products Formed

Depending on the reaction conditions, major products can include derivatives with modified functional groups or conjugates with other biologically active molecules.

Scientific Research Applications

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has diverse scientific applications:

  • Chemistry: : Used in the synthesis of complex molecules and as a building block for novel compounds.

  • Biology: : Investigated for its potential role in modulating biological pathways.

  • Medicine: : Explored for therapeutic applications due to its unique structural features and potential biological activity.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets:

  • Molecular Targets: : Likely interacts with enzymes or receptors, altering their activity.

  • Pathways Involved: : May influence signaling pathways, metabolic processes, or cellular responses.

Comparison with Similar Compounds

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

  • 1H-pyrazole-4-carboxamide derivatives: : Known for their anti-inflammatory properties.

  • Pyrimidine-based molecules: : Often used in antiviral and anticancer research. What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N5O3/c1-22-9-12(13(21-22)14(17)18)15(24)23-5-3-10(4-6-23)26-16-19-7-11(25-2)8-20-16/h7-10,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBKHUDKDGINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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